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Compound of Interest

Compound Name: 4-propyl-1,3-oxazole

Cat. No.: B2645997

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the heterocyclic compound 4-propyl-1,3-oxazole. Due to the limited availability of published
experimental spectra for this specific molecule, this document presents predicted data and
representative values based on analogous structures. It also outlines detailed experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, crucial for the structural elucidation and verification of synthesized
organic compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-propyl-1,3-oxazole.
These values are estimations derived from spectral databases for similar structures and
computational predictions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Spectroscopic Data for 4-Propyl-1,3-Oxazole
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
H-2 (oxazole ring) ~7.9 Singlet
H-5 (oxazole ring) ~7.1 Singlet
-CHaz- (propyl chain, o
_2 (propy ~2.5 Triplet ~7.5
to ring)
-CHz- (propyl chain,
) (propy g ~1.6 Sextet ~7.5
to ring)
-CHs (propyl chain,
* (propy Y ~0.9 Triplet ~7.5

to ring)

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Propyl-1,3-Oxazole

Carbon Atom Chemical Shift (6, ppm)
C-2 (oxazole ring) ~150

C-4 (oxazole ring) ~138

C-5 (oxazole ring) ~125

-CHz- (propyl chain, a to ring) ~28

-CHz- (propyl chain, B to ring) ~22

-CHs (propyl chain, y to ring) ~14

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Alkyl-Substituted Oxazoles
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Wavenumber (cm~?) Intensity Vibration

~3100 Medium C-H stretch (oxazole ring)
2960-2850 Strong C-H stretch (propyl group)
~1600 Medium C=N stretch (oxazole ring)
~1500 Medium C=C stretch (oxazole ring)
1150-1050 Strong C-O-C stretch (oxazole ring)
1470-1450 Medium C-H bend (propy! group)

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for 4-Propyl-1,3-Oxazole (CeHoNO)

Predicted Relative

m/z lon
Abundance
111 [M]* High
82 [M - CzHs]* Medium
69 [M - CsHe]™* Medium
54 [C3HaN]* High

Experimental Protocols
NMR Spectroscopy

A general procedure for acquiring NMR spectra of a heterocyclic compound like 4-propyl-1,3-
oxazole is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (6 = 0.00 ppm).
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 Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher.[1]

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation
delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
of 13C.[2]

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample is as follows:

o Sample Preparation: For a neat liquid sample, place one or two drops of the pure compound
between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] Alternatively, for a solid, a
Nujol mull or a KBr pellet can be prepared.[4][5] A solution can also be prepared using an IR-
transparent solvent like carbon tetrachloride in a specialized cell.[6]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

o Background Spectrum: First, record a background spectrum of the empty sample holder (or
the salt plates and solvent, if applicable).

o Sample Spectrum: Place the prepared sample in the instrument's sample compartment and
record the spectrum. The instrument measures the absorption of infrared radiation at
different wavenumbers.

o Data Processing: The final spectrum is typically presented as percent transmittance versus
wavenumber (cm~1). The background is automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

A standard procedure for Electron lonization (EI) mass spectrometry is as follows:

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
The sample is vaporized in a high vacuum environment.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a positively
charged molecular ion ([M]*).[8][9] This high energy often leads to the fragmentation of the
molecular ion into smaller, characteristic fragment ions.[10]

e Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value.

» Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus
m/z. The peak with the highest m/z ratio usually corresponds to the molecular ion, and its
mass provides the molecular weight of the compound.[11]

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly
synthesized organic compound.

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Propyl-1,3-
Oxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2645997#spectroscopic-data-for-4-propyl-1-3-
oxazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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